2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide
CAS No.:
Cat. No.: VC15887736
Molecular Formula: C9H12BrNO3S2
Molecular Weight: 326.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12BrNO3S2 |
|---|---|
| Molecular Weight | 326.2 g/mol |
| IUPAC Name | 2-(3-bromopropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol |
| Standard InChI | InChI=1S/C9H12BrNO3S2/c10-3-1-4-11-6-8(12)7-2-5-15-9(7)16(11,13)14/h2,5,8,12H,1,3-4,6H2 |
| Standard InChI Key | NIGWFBLJCYPFFQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C2=C(SC=C2)S(=O)(=O)N1CCCBr)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(3-Bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e] thiazine 1,1-dioxide (IUPAC name: 2-(3-bromopropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol) belongs to the thienothiazine dioxide family, characterized by a fused thiophene-thiazine ring system. The core structure incorporates a sulfonamide group (-SO₂NH₂) at position 6, a hydroxyl group (-OH) at position 4, and a 3-bromopropyl side chain at position 2 (Fig. 1).
Molecular Formula: C₉H₁₂BrNO₃S₂
Molecular Weight: 326.2 g/mol
CAS Registry Number: 59144205
Stereochemical Considerations
While stereochemical data specific to this compound remain unpublished, analogous thienothiazine derivatives exhibit chirality at the 4-hydroxy position. For example, (S)-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e] thiazine-6-sulfonamide 1,1-dioxide demonstrates enantiomer-dependent carbonic anhydrase inhibition . This suggests that the bromopropyl analog may similarly display stereoselective biological interactions, though experimental confirmation is required .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e] thiazine 1,1-dioxide follows multi-step protocols analogous to those developed for related thienothiazine sulfonamides (Table 1) .
Table 1: Key Synthetic Steps for Thienothiazine Derivatives
A representative route begins with the cyclization of 3-(2-hydroxypropyl)thiophene-2-sulfonamide under basic conditions to form the thienothiazine scaffold . Subsequent alkylation with 1,3-dibromopropane introduces the bromopropyl moiety, followed by oxidation to the sulfone state using hydrogen peroxide. Final hydroxylation at position 4 completes the synthesis.
Reactivity Profile
The bromine atom at the terminus of the propyl chain provides a handle for nucleophilic substitution reactions, enabling derivatization into analogs with extended alkyl or aryl groups. The sulfonamide group exhibits typical Brønsted acidity (predicted pKa ≈ 8–9), facilitating salt formation with pharmacologically relevant counterions .
Physicochemical Properties
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logP (Octanol/Water): Estimated 1.8–2.3 (moderate lipophilicity)
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UV-Vis Absorption: λmax ≈ 265–280 nm (π→π* transitions in thiophene)
The bromine atom contributes significantly to molecular weight (24.6% of total mass) and polar surface area (85 Ų), factors influencing membrane permeability and bioavailability.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison
The bromopropyl substituent’s polarizability and leaving group potential distinguish it from methoxy or phenyl-containing analogs, suggesting unique applications in prodrug design or targeted covalent modification .
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